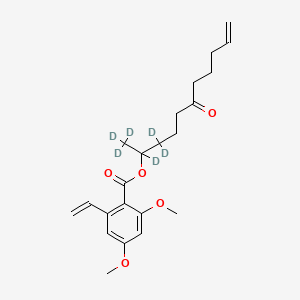
(1,1,1,2,3,3-hexadeuterio-6-oxoundec-10-en-2-yl) 2-ethenyl-4,6-dimethoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,1,1,2,3,3-hexadeuterio-6-oxoundec-10-en-2-yl) 2-ethenyl-4,6-dimethoxybenzoate: is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterparts.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,1,1,2,3,3-hexadeuterio-6-oxoundec-10-en-2-yl) 2-ethenyl-4,6-dimethoxybenzoate typically involves multiple steps. The starting materials are often commercially available or can be synthesized through standard organic chemistry techniques. The key steps include:
Deuteration: Introduction of deuterium atoms into the molecule, often through the use of deuterated reagents or solvents.
Esterification: Formation of the ester bond between the carboxylic acid group of 2-ethenyl-4,6-dimethoxybenzoic acid and the alcohol group of the deuterated alcohol.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity.
Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Quality control measures, such as high-performance liquid chromatography (HPLC), are essential to ensure the consistency and purity of the product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or other oxidized products.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving strong nucleophiles like sodium methoxide (NaOMe) in polar aprotic solvents.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学研究应用
Chemistry:
- Used as a labeled compound in mechanistic studies to trace reaction pathways and intermediates.
Biology:
- Employed in metabolic studies to understand the fate of similar compounds in biological systems.
Medicine:
- Investigated for its potential use in drug development, particularly in the design of deuterated drugs which may have improved pharmacokinetic properties.
Industry:
- Utilized in the production of specialty chemicals and materials where deuterium labeling is required.
作用机制
The mechanism of action of (1,1,1,2,3,3-hexadeuterio-6-oxoundec-10-en-2-yl) 2-ethenyl-4,6-dimethoxybenzoate involves its interaction with various molecular targets. The deuterium atoms can influence the rate of chemical reactions through the kinetic isotope effect, where the presence of deuterium slows down the reaction rate compared to hydrogen. This can be particularly useful in studying reaction mechanisms and in the development of drugs with prolonged activity.
相似化合物的比较
- (1,1,1,2,3,3-hexadeuterio-6-oxoundec-10-en-2-yl) 2-ethenyl-4,6-dimethoxybenzoate-d6
- 2-ethenyl-4,6-dimethoxybenzoic acid
- 1,1,1,2,3,3-hexadeuterio-6-oxoundec-10-en-2-ol
Uniqueness: The primary uniqueness of this compound lies in its deuterium content. Deuterium substitution can significantly alter the physical and chemical properties of a compound, leading to differences in reaction kinetics, stability, and biological activity. This makes it a valuable tool in various fields of scientific research.
属性
分子式 |
C22H30O5 |
|---|---|
分子量 |
380.5 g/mol |
IUPAC 名称 |
(1,1,1,2,3,3-hexadeuterio-6-oxoundec-10-en-2-yl) 2-ethenyl-4,6-dimethoxybenzoate |
InChI |
InChI=1S/C22H30O5/c1-6-8-9-12-18(23)13-10-11-16(3)27-22(24)21-17(7-2)14-19(25-4)15-20(21)26-5/h6-7,14-16H,1-2,8-13H2,3-5H3/i3D3,11D2,16D |
InChI 键 |
QWDNEGNCWJHTQE-KYLWONQVSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])CCC(=O)CCCC=C)OC(=O)C1=C(C=C(C=C1OC)OC)C=C |
规范 SMILES |
CC(CCCC(=O)CCCC=C)OC(=O)C1=C(C=C(C=C1OC)OC)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


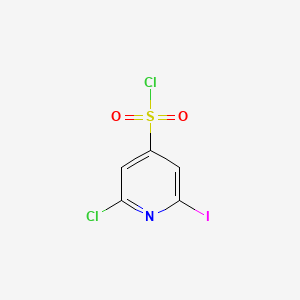
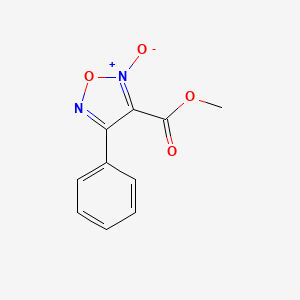
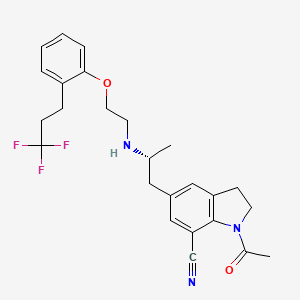

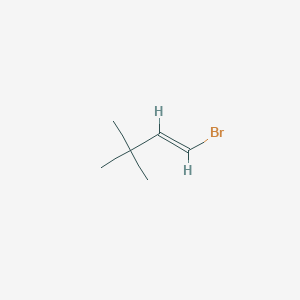
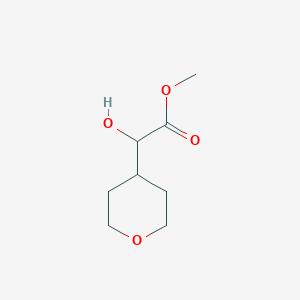
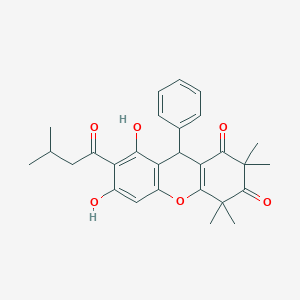
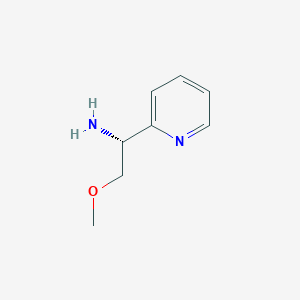
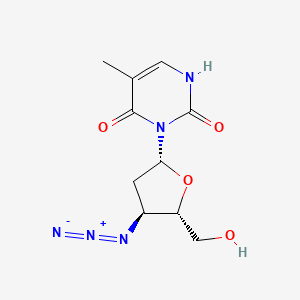
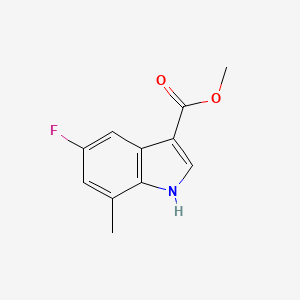
![N-[4-[[(2-chlorophenyl)-oxomethyl]amino]-3-methoxyphenyl]-2-pyridinecarboxamide](/img/structure/B13442214.png)
![(2S,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile](/img/structure/B13442216.png)
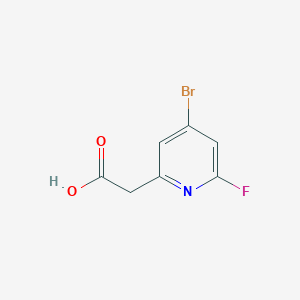
![(NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine](/img/structure/B13442230.png)
